N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide
Description
The compound N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide features a unique structure combining a 2-chlorophenyl group, a furan-2-yl moiety attached to a hydroxypropyl chain, and an ethanediamide (oxamide) backbone. Key functional groups include:
- 2-Chlorophenyl: Enhances lipophilicity and may influence receptor binding.
- Furan-2-yl: Contributes to π-π interactions and metabolic stability.
- Hydroxypropyl: Introduces hydrogen-bonding capacity.
- Ethanediamide: A rigid linker that may stabilize molecular conformation.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-15(21,12-7-4-8-22-12)9-17-13(19)14(20)18-11-6-3-2-5-10(11)16/h2-8,21H,9H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSZVLOCHREROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide typically involves the following steps:
Formation of the chlorophenyl intermediate: The starting material, 2-chlorophenylamine, is reacted with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.
Introduction of the furan ring: The intermediate is then reacted with 2-furan-2-yl-2-hydroxypropylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is a synthetic organic compound with the molecular formula . It has a molecular weight of 322.7436 . The compound features a chlorophenyl group, a furan ring, and an oxalamide moiety.
Potential Applications
This compound can undergo various chemical reactions, including:
- Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
- Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
- Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
This compound and its derivatives have potential uses in:
- Chemistry: It can be used as a building block for the synthesis of more complex molecules.
- Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
- Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins.
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and furan groups suggests potential interactions with hydrophobic and aromatic regions of proteins.
Comparison to Similar Compounds
- N1-(2-chlorophenyl)-N2-(2-hydroxypropyl)oxalamide: Lacks the furan ring, which may affect its reactivity and biological activity.
- N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Similar structure but with an ethyl linker instead of a hydroxypropyl group.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and furan groups suggests potential interactions with hydrophobic and aromatic regions of proteins.
Comparison with Similar Compounds
Key Compounds for Comparison
The following compounds, derived from evidence, share structural or functional similarities:
Structural Analysis
Chlorophenyl vs. Trifluoromethylphenyl (VM-6) :
VM-6 substitutes the chlorophenyl group with a trifluoromethylphenyl moiety, increasing electronegativity and lipophilicity. This substitution may enhance metabolic stability but reduce π-π stacking efficiency compared to the target compound’s chlorophenyl group .Ethanediamide vs. Triazolothiadiazole (LGH00045) :
LGH00045’s triazolothiadiazole core provides a fused heterocyclic system, which likely improves binding affinity to enzymes like CDC25B. In contrast, the ethanediamide linker in the target compound may prioritize hydrogen-bonding interactions over aromatic stacking .- Furan Modifications: The USP compounds () incorporate furan rings with sulphanyl and dimethylamino substituents. These modifications could enhance solubility compared to the target compound’s unmodified furan-2-yl group .
Physicochemical Properties
- Hydrogen-Bonding Capacity : The hydroxypropyl and ethanediamide groups in the target compound may increase solubility in polar solvents compared to VM-6’s carboxamide or LGH00045’s triazolothiadiazole.
Regulatory and Pharmacopeial Context
- Prothioconazole’s inclusion in regulatory documents () underscores the importance of chlorophenyl and heterocyclic moieties in agrochemicals. The target compound’s ethanediamide group may necessitate additional safety profiling if developed for similar uses .
- USP standards () emphasize the need for rigorous purity and stability testing, particularly for furan-containing compounds .
Biological Activity
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide, also known as 2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide , is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₆ClN₁O₃
- Molecular Weight : 293.74 g/mol
- CAS Number : 1396871-36-5
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN₁O₃ |
| Molecular Weight | 293.74 g/mol |
| CAS Number | 1396871-36-5 |
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The presence of the furan and chlorophenyl moieties allows for potential interactions with enzymes and receptors, influencing cellular pathways. Research indicates that compounds with similar structures can exhibit anti-inflammatory , antioxidant , and antimicrobial activities.
Case Studies and Research Findings
- Anti-inflammatory Effects
- Antimicrobial Activity
- Antioxidant Properties
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Antimicrobial | Effective against S. aureus and E. coli |
| Antioxidant | Scavenging free radicals |
Q & A
Q. What are the key synthetic steps for N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide?
The synthesis involves multi-step organic reactions, including:
- Coupling of chlorophenyl derivatives with furan-containing precursors under nucleophilic conditions.
- Protection/deprotection of hydroxyl and amide groups to prevent side reactions.
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm the ethanediamide backbone and substituent positions.
- Mass spectrometry (MS) for molecular weight validation.
- Infrared spectroscopy (IR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How do structural features like the chlorophenyl group influence solubility?
The chlorophenyl group increases hydrophobicity, reducing aqueous solubility. However, the hydroxypropyl moiety and furan ring enhance polarity, enabling solubility in polar aprotic solvents (e.g., DMSO). Solubility profiling should be conducted at physiological pH (7.4) and in common lab solvents .
Q. What role do heterocycles (e.g., furan) play in bioactivity?
Furan rings participate in π-π stacking and hydrogen bonding with biological targets, such as enzyme active sites. Their electron-rich nature facilitates interactions with aromatic residues in proteins .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Strategies include:
- Solvent selection : Use DMF or dichloromethane to improve reactant solubility .
- Catalyst optimization : Employ coupling agents like EDC/HOBt for amide bond formation.
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to minimize side reactions .
Q. What computational approaches predict binding modes with protein kinases?
- Molecular docking (AutoDock Vina) models interactions between the chlorophenyl group and kinase hydrophobic pockets.
- Molecular dynamics (MD) simulations assess binding stability over time, identifying key residues (e.g., ATP-binding site lysines) .
Q. How do structural modifications alter metabolic stability?
- Electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring reduce oxidative metabolism.
- Hydroxypropyl group methylation blocks Phase I oxidation, improving half-life in hepatic microsomal assays .
Q. What in vitro assays evaluate anticancer potential?
- MTT assay : Measure IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis detection : Use Annexin V/PI staining and caspase-3/7 activation assays.
- Cell cycle analysis : Flow cytometry to identify G1/S arrest .
Q. How to resolve contradictions in reported bioactivity data?
- Standardize assays : Use identical cell lines, serum concentrations, and incubation times.
- Verify purity : Ensure ≥95% purity via HPLC before testing.
- Control experiments : Include reference compounds (e.g., doxorubicin) for comparison .
Q. What structural analogs are key for SAR studies?
- N'-(3-chloro-4-fluorophenyl) analogs : Test halogen positioning effects on target affinity.
- Thiophene-substituted derivatives : Compare furan vs. thiophene interactions with enzymes.
- Hydroxypropyl deletion : Assess the role of hydrophilicity in membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
